molecular formula C15H30O B1248116 13-Methyltetradecanal CAS No. 75853-51-9

13-Methyltetradecanal

Cat. No. B1248116
Key on ui cas rn: 75853-51-9
M. Wt: 226.4 g/mol
InChI Key: KEKMLOYOUUVRDN-UHFFFAOYSA-N
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Patent
US07109364B2

Procedure details

Chloro-chromic pyridine (161.6 g, 0.75 mole) and 450 ml dichloromethane were added to a flask. With stirring, 150 ml dichloromethane solution of 13-methyl-1-tetradecanol (114 g, 0.50 mole) was slowly added to the flask and stirring continued for 1.5 hours at room temperature. Let the mixture stand and separate into two phases. Decant upper phase and wash the remainder with 100 ml diethyl ether. Combine all liquid and wash sequentially with saturated NaCl, 10% HCl, and saturated NaCl solution with 5% NaHCO3. Desiccate with anhydrous CaCl2 and remove solvent by evaporation to yield 13-methyl-tetradecanaldehyde (57.6 g, yield rate 51%).
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15]>ClCCl>[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[O:15]

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
CC(CCCCCCCCCCCCO)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
separate into two phases
CUSTOM
Type
CUSTOM
Details
Decant upper phase
WASH
Type
WASH
Details
wash the remainder with 100 ml diethyl ether
WASH
Type
WASH
Details
Combine all liquid and wash sequentially with saturated NaCl, 10% HCl, and saturated NaCl solution with 5% NaHCO3
CUSTOM
Type
CUSTOM
Details
Desiccate with anhydrous CaCl2 and remove solvent
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(CCCCCCCCCCCC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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